molecular formula C9H11BrO B13914823 1-Bromo-3-methoxy-2,5-dimethylbenzene

1-Bromo-3-methoxy-2,5-dimethylbenzene

Cat. No.: B13914823
M. Wt: 215.09 g/mol
InChI Key: IMXCSFMBLJCPMX-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and two methyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methoxy-2,5-dimethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 3-methoxy-2,5-dimethylphenol.

    Oxidation: Formation of 3-methoxy-2,5-dimethylbenzoic acid.

    Reduction: Formation of 3-methoxy-2,5-dimethylbenzene.

Scientific Research Applications

1-Bromo-3-methoxy-2,5-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Chemical Research: Employed in studies involving reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-2,5-dimethylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product .

Comparison with Similar Compounds

  • 1-Bromo-2,5-dimethoxybenzene
  • 1-Bromo-3,5-dimethylbenzene
  • 2-Bromo-5-methoxy-1,3-dimethylbenzene

Comparison: 1-Bromo-3-methoxy-2,5-dimethylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to 1-Bromo-2,5-dimethoxybenzene, it has one less methoxy group, affecting its electron-donating properties. Compared to 1-Bromo-3,5-dimethylbenzene, the presence of the methoxy group in this compound introduces additional sites for chemical reactions .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

1-bromo-3-methoxy-2,5-dimethylbenzene

InChI

InChI=1S/C9H11BrO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,1-3H3

InChI Key

IMXCSFMBLJCPMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)OC

Origin of Product

United States

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